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Abstract
1-(Hydroxymethyl)cyclopropaneacetonitrile is a critical building block in modern medicinal

chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as

the leukotriene receptor antagonist Montelukast.[1][2][3] Its unique strained ring system

combined with two reactive functional handles—a primary alcohol and a nitrile—makes it a

valuable synthon for introducing the cyclopropyl moiety into complex molecular architectures.

This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of

1-(Hydroxymethyl)cyclopropaneacetonitrile starting from commercially available

cyclopropanemethanol. The methodology is based on a classic nucleophilic substitution

pathway, which is robust and amenable to standard laboratory equipment.[4]

Introduction and Rationale
The synthesis of nitrile-containing compounds is a cornerstone of organic chemistry due to the

versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to primary

amines, or used in various C-C bond-forming reactions. The target molecule, 1-
(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), combines this functionality

with a cyclopropyl scaffold, a structural motif known to enhance metabolic stability and binding

affinity in drug candidates.
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Several synthetic routes to this compound exist, including methods starting from pentaerythritol

or γ-butyrolactone.[1][5][6] However, many of these routes involve multiple steps, harsh

reaction conditions, or costly starting materials. The protocol detailed herein was developed for

its operational simplicity, high yields, and scalability. It follows a well-established two-step

sequence:

Tosylation: Conversion of the primary alcohol in cyclopropanemethanol to a tosylate ester.

This transforms the hydroxyl group into an excellent leaving group for nucleophilic

substitution.

Cyanation: SN2 displacement of the tosylate group with a cyanide salt to form the target

nitrile.[4][7]

This approach avoids the direct oxidation of the alcohol, which can be complex, and provides a

reliable pathway to the desired product.[8][9][10]

Overall Reaction Scheme
Figure 1: Two-step synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from

cyclopropanemethanol.

Mechanistic Considerations
The success of this protocol hinges on the principles of nucleophilic substitution. In Step 1, the

lone pair of electrons on the oxygen atom of cyclopropanemethanol attacks the electrophilic

sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine acts as a mild base to neutralize the

HCl byproduct, driving the reaction to completion.

In Step 2, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon

adjacent to the tosylate group. The tosylate anion is an excellent leaving group due to its

resonance stabilization, facilitating an irreversible SN2 reaction. The choice of an aprotic polar

solvent like DMSO is critical; it solvates the cation (Na⁺) while leaving the cyanide anion

relatively "bare," thereby enhancing its nucleophilicity and reaction rate.

Experimental Protocol
Materials and Equipment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://eureka.patsnap.com/patent-CN113943231A
https://patents.google.com/patent/CN102249949A/en
https://patents.google.com/patent/CN113943231A/en
https://www.chemistrysteps.com/alcohols-to-nitriles/
https://www.chemguide.co.uk/organicprops/nitriles/preparation.html
https://www.researchgate.net/figure/a-Reaction-pathways-for-the-conversion-of-alcohol-to-nitrile-using-ammonia-b-and-c_fig3_385764241
https://www.organic-chemistry.org/synthesis/C3N/nitriles.shtm
https://www.quora.com/How-should-I-convert-alcohol-to-nitrile
https://www.benchchem.com/product/b049650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent / Material Grade Supplier Notes

Cyclopropanemethan

ol (≥99%)
Reagent Sigma-Aldrich CAS: 2516-33-8

p-Toluenesulfonyl

chloride (TsCl)
ReagentPlus®, ≥99% Sigma-Aldrich Store in a desiccator.

Pyridine, anhydrous ≥99.8% Sigma-Aldrich Store under inert gas.

Sodium Cyanide

(NaCN)
≥97% Sigma-Aldrich

EXTREMELY TOXIC.

[11]

Dichloromethane

(DCM), anhydrous
≥99.8% Sigma-Aldrich

Dimethyl sulfoxide

(DMSO), anhydrous
≥99.9% Sigma-Aldrich

Diethyl ether (Et₂O) ACS Reagent Fisher Scientific

Saturated aq.

NaHCO₃
Lab-prepared

2 M Hydrochloric Acid

(HCl)
Lab-prepared

Brine (Saturated aq.

NaCl)
Lab-prepared

Anhydrous

Magnesium Sulfate

(MgSO₄)

For drying.

Silica Gel 60 Å, 230-400 mesh
For column

chromatography.

Equipment:

Round-bottom flasks (various sizes)

Magnetic stirrer and stir bars
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Reflux condenser

Separatory funnel

Rotary evaporator

Glass column for chromatography

Inert atmosphere setup (Nitrogen or Argon)

Standard laboratory glassware

Step-by-Step Procedure
Step 1: Synthesis of Cyclopropylmethyl Tosylate

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under a

nitrogen atmosphere, add cyclopropanemethanol (5.0 g, 69.3 mmol) and anhydrous pyridine

(30 mL).

Cool the stirred solution to 0 °C using an ice-water bath.

Add p-toluenesulfonyl chloride (14.6 g, 76.3 mmol, 1.1 equiv) portion-wise over 15 minutes,

ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it

warm to room temperature and stir for an additional 4 hours.

Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of starting

material indicates completion.

Pour the reaction mixture slowly into 150 mL of ice-cold 2 M HCl. A white precipitate may

form.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75

mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated aq.

NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield cyclopropylmethyl tosylate as a colorless oil. The product is typically used in the next

step without further purification.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

CAUTION: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[11][12] All

operations must be performed in a certified chemical fume hood. Wear appropriate PPE,

including double gloves.[13] Have a cyanide antidote kit available.

To a 250 mL round-bottom flask, add sodium cyanide (4.08 g, 83.2 mmol, 1.2 equiv) and

anhydrous DMSO (80 mL).

Stir the suspension at room temperature for 10 minutes.

Add the crude cyclopropylmethyl tosylate (from Step 1, ~69.3 mmol) dissolved in a small

amount of DMSO (10 mL) to the cyanide suspension dropwise.

Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.[6][14] Monitor the reaction by

TLC or GC-MS.

After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL

of water.

Extract the aqueous phase with ethyl acetate (4 x 100 mL).

Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMSO.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product as a yellow-brown oil.

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a

gradient of 20% to 50% ethyl acetate in hexanes.
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Combine the pure fractions and remove the solvent under reduced pressure to yield 1-
(Hydroxymethyl)cyclopropaneacetonitrile as a pale yellow liquid.

Expected Results
Parameter Expected Value

Step 1 Yield (Tosylate) >95% (crude)

Step 2 Yield (Nitrile) 75-85% (after purification)

Appearance Pale yellow liquid

Molecular Formula C₆H₉NO[15]

Molecular Weight 111.14 g/mol [15]

Boiling Point Approx. 140-141 °C at 20 mmHg[14]

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): 3.61 (s, 2H), 2.60 (s, 2H), 0.75-0.65

(m, 4H).

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 119.5, 68.2, 23.5, 17.1, 13.8.

Workflow and Safety Visualizations
Synthetic Workflow Diagram
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Step 1: Tosylation

Step 2: Cyanation

1. Combine Cyclopropanemethanol
& Pyridine at 0°C

2. Add TsCl Portion-wise

3. Stir at RT for 4h

4. Quench with HCl
& Extract with Et₂O

Crude Tosylate Intermediate

6. Add Tosylate Solution

Use directly
in next step

5. Prepare NaCN in DMSO
(CAUTION!)

7. Heat at 60°C for 6-8h

8. Aqueous Workup
& Extract with EtOAc

9. Column Chromatography

Pure Target Compound

Click to download full resolution via product page

Caption: High-level workflow for the two-step synthesis protocol.
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Cyanide Safety Protocol

Critical Safety for NaCN Handling

Work EXCLUSIVELY in a
Certified Chemical Fume Hood

Wear Double Gloves (Nitrile),
Lab Coat, and Safety Goggles

Store and Handle AWAY
from Acids and Water

Dispose in Designated
'Cyanide Waste' Container Only

Ensure Cyanide Antidote Kit
is Accessible and In-Date

Click to download full resolution via product page

Caption: Mandatory safety flowchart for handling sodium cyanide.
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Issue Possible Cause(s) Recommended Solution(s)

Low yield in Step 1
Incomplete reaction; moisture

in reagents.

Ensure anhydrous conditions.

Extend reaction time. Check

purity of TsCl.

Low yield in Step 2
Poor nucleophilicity of CN⁻;

side reactions (elimination).

Ensure DMSO is anhydrous.

Confirm tosylate formation in

Step 1. Do not overheat the

reaction.

Product difficult to purify Residual DMSO or pyridine.

Perform thorough aqueous

washes. Ensure brine washes

are effective in removing

DMSO.

No reaction in Step 2
Poor quality tosylate

(hydrolyzed).

Use the tosylate intermediate

immediately after preparation.

Conclusion
This application note details a reproducible and scalable two-step synthesis of 1-
(Hydroxymethyl)cyclopropaneacetonitrile. By converting the primary alcohol of

cyclopropanemethanol into a tosylate leaving group followed by nucleophilic substitution with

sodium cyanide, the target compound is obtained in good overall yield. The protocol

emphasizes operational safety, particularly concerning the handling of highly toxic cyanide

reagents, and provides a clear path for researchers requiring this valuable synthetic

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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